lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the thiadiazole ring. One common method is the reaction of a thiadiazole precursor with a difluoromethylating agent under controlled conditions. This process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents, leading to the formation of different products.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated thiadiazoles and carboxylates, such as:
- 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid
- Lithium 4-(trifluoromethyl)-1,2,3-thiadiazole-5-carboxylate
- Sodium 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate
Uniqueness
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interaction with other molecules. The difluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
2680528-45-2 |
---|---|
Molecular Formula |
C4HF2LiN2O2S |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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